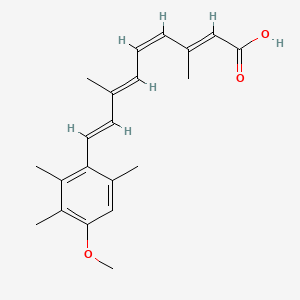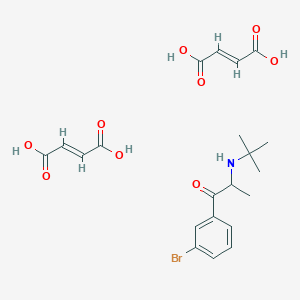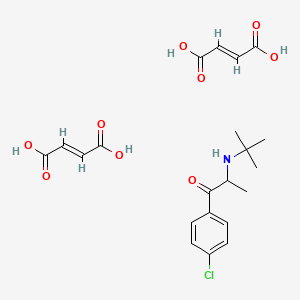![molecular formula C8H14N4O6 B583191 2-[(Azidoacetyl)amino]-2-Desoxy-D-glucose CAS No. 92659-90-0](/img/structure/B583191.png)
2-[(Azidoacetyl)amino]-2-Desoxy-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a versatile chemical compound with a unique structure that includes an azide group and multiple hydroxyl groups
Wissenschaftliche Forschungsanwendungen
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has several applications in scientific research:
Biochemistry: Used in chemical labeling and bioorthogonal chemical reactions.
Molecular Biology: Utilized in the study of glycosylation processes.
Glycobiology: Employed in the synthesis of glycan derivatives for studying carbohydrate-protein interactions.
Industry: Used in the synthesis of complex organic molecules and materials.
Wirkmechanismus
Target of Action
The primary target of 2-[(Azidoacetyl)amino]-2-deoxy-D-glucose, also known as 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide, is a variety of biomolecules, including proteins, nucleic acids, and cell membranes . The azido group on the molecule allows it to react with these biomolecules, making it a potential biological probe .
Mode of Action
The unique structure of this compound, where the hydroxyl group at the 2nd carbon position is replaced by an azidoacetyl group, allows it to have a wide range of applications in the field of biology . The azido group can react with various biomolecules, enabling it to mark and track specific biomolecules within cells . This helps in better understanding the metabolic processes and signaling mechanisms within biological systems .
Pharmacokinetics
It is mentioned that it is soluble in most organic solvents and water , which could potentially influence its absorption and distribution within the body.
Result of Action
The result of the action of this compound is the marking and tracking of specific biomolecules within cells . This can help in better understanding the metabolic processes and signaling mechanisms within biological systems .
Action Environment
The compound needs to be stored in a cool, dry, and ventilated environment, away from light and moisture . It should be kept dry during use to avoid repeated freeze-thaw cycles . These factors can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a sugar derivative with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the presence of alkynes to form triazoles.
Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Triethylamine, azidoacetyl chloride.
Click Chemistry: Copper(I) catalysts, alkynes.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of azido derivatives.
Click Chemistry: Formation of triazoles.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide: Unique due to its combination of azide and multiple hydroxyl groups.
2-chloro-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide: Similar structure but with a chloro group instead of an azide group.
2-azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azide-containing compound used in diazo transfer reactions.
Uniqueness
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is unique due to its specific combination of functional groups, which provides a wide range of reactivity and applications in various scientific fields.
Eigenschaften
IUPAC Name |
2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNIXWHTKPFIQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4aR,7aS)-Tetrahydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B583109.png)





![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine](/img/structure/B583123.png)


![3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-Oxide](/img/structure/B583126.png)

